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Compound of Interest

Compound Name: Mesembrenol

Cat. No.: B15561110

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of
Mesembrenol and its structurally related alkaloids, primarily sourced from the plant Sceletium
tortuosum (Kanna). These compounds have garnered significant scientific interest for their
dual-action mechanism on central nervous system targets, suggesting potential therapeutic
applications in mood and cognitive disorders.[1][2] This guide synthesizes the current
understanding of their molecular interactions, presents quantitative pharmacological data,
details relevant experimental methodologies, and visualizes the key signaling pathways.

The primary psychoactive constituents of Sceletium tortuosum are mesembrine-type alkaloids,
with Mesembrine, Mesembrenone, Mesembrenol, and Tortuosamine being the most dominant
and clinically significant.[3][4][5] These alkaloids are characterized by a cis-3a-
aryloctahydroindole nucleus and are recognized for their inhibitory effects on the serotonin
transporter (SERT) and phosphodiesterase-4 (PDE4).[5][6][7]

Quantitative Pharmacological Data

The primary pharmacological activities of Mesembrenol and its related alkaloids are the
inhibition of the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4).[6] The
following tables summarize the key quantitative data from in vitro studies, providing a
comparative overview of the potency of each major alkaloid at these targets.

Table 1: Inhibitory Activity at the Serotonin Transporter (SERT)
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Alkaloid Assay Type Value Reference(s)
Mesembrine Binding Affinity (Ki) 1.4 nM [81I9][10]
Mesembrenone Binding Affinity (Ki) 27 nM [11]
Inhibition (ICso) ~1.4 uM [12]

o ~87x weaker than
Mesembrenol SERT Inhibition _ [9]

Mesembrine

S. tortuosumExtract Inhibition (ICso) 4.3 pg/mL [13]

Table 2: Inhibitory Activity at Phosphodiesterase-4 (PDE4)

Alkaloid Assay Type Value Reference(s)
Mesembrenone Binding Affinity (Ki) 470 nM [11]

Inhibition (ICso) ~7.5 uM [12]

Mesembrine Binding Affinity (Ki) 7,800 nM [8]

Inhibition (ICso) 29 uM [10]

Mesembrenol Inhibition (ICso) 10,000 nM (10 pM) [14]

S. tortuosumExtract Inhibition (ICso) 8.5 pg/mL [13]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of these alkaloids stems from their ability to modulate key
neurochemical pathways. Their dual inhibition of SERT and PDE4 suggests a synergistic effect
on serotonergic and intracellular signaling, which is distinct from standard selective serotonin
reuptake inhibitors (SSRIs).[12]

Mesembrine and Mesembrenone are potent inhibitors of SERT.[8][11] By blocking this
transporter on the presynaptic neuron, they prevent the reuptake of serotonin from the synaptic
cleft. This leads to an increased concentration and prolonged availability of serotonin to bind
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with postsynaptic receptors, enhancing serotonergic neurotransmission. This mechanism is the
foundation for their potential antidepressant and anxiolytic effects.[2][12]
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Caption: Mechanism of SERT inhibition by Mesembrine alkaloids.

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cCAMP), a crucial second
messenger involved in neuroplasticity, memory, and mood regulation.[12][15] Mesembrenone,
in particular, is an effective PDE4 inhibitor.[6][11] By inhibiting PDE4, these alkaloids increase
intracellular levels of cCAMP, which in turn activates downstream signaling cascades, such as
those mediated by Protein Kinase A (PKA). This pathway is believed to contribute to the
cognitive-enhancing and anti-inflammatory properties of the alkaloids.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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